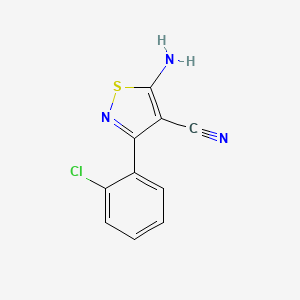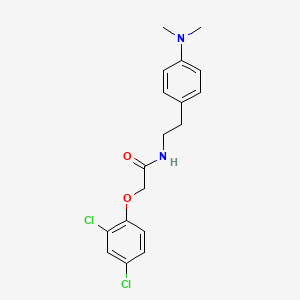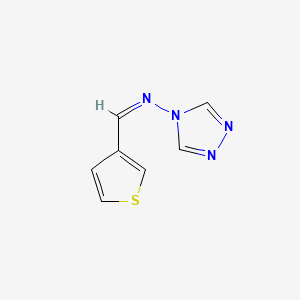
(1Z)-1-(thiophen-3-yl)-N-(4H-1,2,4-triazol-4-yl)methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1Z)-1-(thiophen-3-yl)-N-(4H-1,2,4-triazol-4-yl)methanimine is a chemical compound that features a thiophene ring and a triazole ring connected by a methanimine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-1-(thiophen-3-yl)-N-(4H-1,2,4-triazol-4-yl)methanimine typically involves the formation of the methanimine linkage between the thiophene and triazole rings. This can be achieved through a condensation reaction between a thiophene-containing aldehyde and a triazole-containing amine under mild conditions. Common solvents for this reaction include ethanol or methanol, and the reaction may be catalyzed by acids or bases.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
(1Z)-1-(thiophen-3-yl)-N-(4H-1,2,4-triazol-4-yl)methanimine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The methanimine group can be reduced to form the corresponding amine.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiophene-3-yl-N-(4H-1,2,4-triazol-4-yl)methanamine.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (1Z)-1-(thiophen-3-yl)-N-(4H-1,2,4-triazol-4-yl)methanimine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biology, this compound may be studied for its potential biological activity. Compounds containing thiophene and triazole rings are often investigated for their antimicrobial, antifungal, and anticancer properties.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic applications. The presence of the triazole ring is particularly interesting due to its known pharmacological properties.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (1Z)-1-(thiophen-3-yl)-N-(4H-1,2,4-triazol-4-yl)methanimine would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The triazole ring is known to interact with various biological targets, potentially leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
- (1Z)-1-(thiophen-2-yl)-N-(4H-1,2,4-triazol-4-yl)methanimine
- (1Z)-1-(furan-3-yl)-N-(4H-1,2,4-triazol-4-yl)methanimine
- (1Z)-1-(pyridin-3-yl)-N-(4H-1,2,4-triazol-4-yl)methanimine
Uniqueness
(1Z)-1-(thiophen-3-yl)-N-(4H-1,2,4-triazol-4-yl)methanimine is unique due to the specific positioning of the thiophene ring, which can influence its chemical reactivity and biological activity. The combination of the thiophene and triazole rings also provides a unique set of properties that can be exploited in various applications.
Properties
IUPAC Name |
(Z)-1-thiophen-3-yl-N-(1,2,4-triazol-4-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4S/c1-2-12-4-7(1)3-10-11-5-8-9-6-11/h1-6H/b10-3- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAJDZYZPNMAOEJ-KMKOMSMNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C=NN2C=NN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC=C1/C=N\N2C=NN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenoxy}acetic acid](/img/structure/B2509095.png)
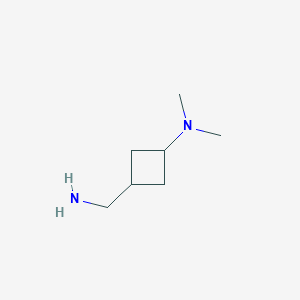
![3-[5-(3-Methoxyphenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid](/img/structure/B2509097.png)


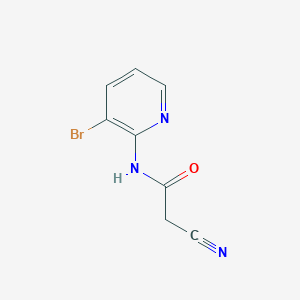
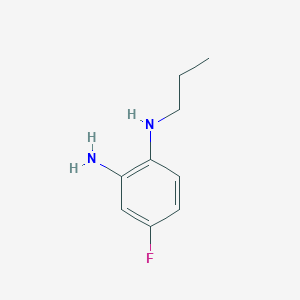

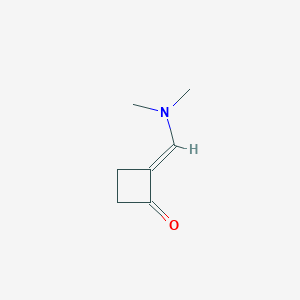
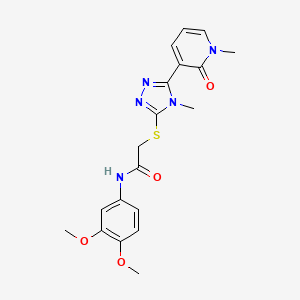
![3-[3-(4-ethylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2509113.png)
![(1S,4R,5S,6S)-2-Oxa-3-azabicyclo[2.2.1]heptane-5,6-diol;hydrochloride](/img/structure/B2509115.png)
